1-[3-(Methylsulfanyl)-2-thienyl]ethanone
Description
Properties
Molecular Formula |
C7H8OS2 |
|---|---|
Molecular Weight |
172.3g/mol |
IUPAC Name |
1-(3-methylsulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OS2/c1-5(8)7-6(9-2)3-4-10-7/h3-4H,1-2H3 |
InChI Key |
XMYLWGULCDKQTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CS1)SC |
Canonical SMILES |
CC(=O)C1=C(C=CS1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- The methylsulfanyl group enhances electron density on the thiophene ring, influencing reactivity in electrophilic substitutions.
- Condensation reactions (e.g., hydrazone formation under microwave irradiation, as in ).
- Nucleophilic substitution for introducing sulfur-based groups ().
Comparison with Structural Analogs
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 74598-24-6 | C₇H₈OS₂ | 172.27 | 3-methylsulfanyl, 2-acetyl thiophene |
| 2-Acetylthiophene | 88-15-3 | C₆H₆OS | 126.17 | 2-acetyl thiophene (no sulfur substituent) |
| 1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone | 1091758-96-1 | C₁₄H₁₀ClN₃O₃S₂ | 375.84 | 5-chloro thiophene, oxadiazole-sulfanyl |
| 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone | 477857-95-7 | C₁₆H₁₆ClNOS₂ | 337.89 | Chlorophenyl, pyrrolidine, methylsulfanyl |
| 1-[5-(Trifluoromethyl)-2-thienyl]ethanone | Not provided | C₇H₅F₃OS | 194.17 | 5-trifluoromethyl, 2-acetyl thiophene |
Key Differences and Implications
Substituent Effects: Electron-Donating Groups: The methylsulfanyl group in the target compound increases electron density, favoring electrophilic aromatic substitution at the 5-position of the thiophene ring. In contrast, the trifluoromethyl group () is electron-withdrawing, directing reactivity differently.
Biological Activity :
- Thiophene derivatives with sulfur-based substituents (e.g., ) show enhanced antimicrobial activity due to improved membrane interaction.
- The oxadiazole ring in introduces hydrogen-bonding capabilities, critical for target-specific drug interactions.
Synthetic Complexity :
- Compounds with bulky substituents (e.g., pyrrolidine in ) require multi-step synthesis, whereas simpler analogs like 2-acetylthiophene are commercially accessible .
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